molecular formula C8H11N3S B14894416 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine

Cat. No.: B14894416
M. Wt: 181.26 g/mol
InChI Key: XXROGQJSTZKFFV-UHFFFAOYSA-N
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Description

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by cyclization with formic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of imidazole and thiazole rings makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine

InChI

InChI=1S/C8H11N3S/c1-6-4-11-5-7(2-3-9)10-8(11)12-6/h4-5H,2-3,9H2,1H3

InChI Key

XXROGQJSTZKFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2S1)CCN

Origin of Product

United States

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